3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
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Overview
Description
The compound is a derivative of 1,2,4-oxadiazol and pyrrolidine . The 1,2,4-oxadiazol ring is a heterocyclic compound, containing one oxygen atom and two nitrogen atoms . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . These structures are often used in medicinal chemistry due to their versatile properties .
Molecular Structure Analysis
The molecular structure of this compound would likely involve the 1,2,4-oxadiazol ring attached to the pyrrolidine ring. The exact structure would depend on the positions of the attachments and any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, suggesting they may undergo various chemical reactions .Scientific Research Applications
Catalysis and Synthesis
The combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid has been utilized in organocatalysis, demonstrating high regio- and enantioselectivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate (Chowdhury & Ghosh, 2009).
Formation of Bicyclic Systems
One-pot condensation processes involving 5-oxopyrrolidine-3-carboxylic acids have led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which exhibit potential biological activity (Kharchenko et al., 2008).
Intramolecular Aldol Reactions
The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst for asymmetric intramolecular aldol reactions, enabling the creation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007).
Synthesis of Heterocyclic Compounds
These chemicals are key intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which exhibit antimicrobial activities (Bayrak et al., 2009).
Anticancer Applications
Compounds synthesized from these chemicals have shown promise in anticancer research. For instance, the synthesis of 1,3,4-oxadiazoles and trifluoromethylpyridines has led to the discovery of new potential anticancer agents (Redda & Gangapuram, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon , which leads to the secretion of the incretin GLP-1 and the lowering of blood glucose and insulin levels . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Future Directions
Biochemical Analysis
Biochemical Properties
EN300-7562753 has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . This receptor plays a crucial role in metabolic and inflammatory diseases, making EN300-7562753 a potential therapeutic agent . The compound interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Cellular Effects
The interaction of EN300-7562753 with GPBAR1 influences various cellular processes. For instance, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of EN300-7562753 involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .
Properties
IUPAC Name |
3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGAZAXRJYNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411255-45-1 |
Source
|
Record name | 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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